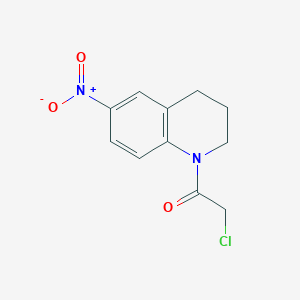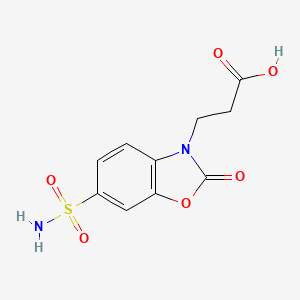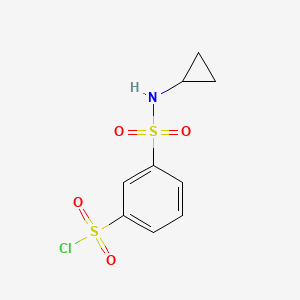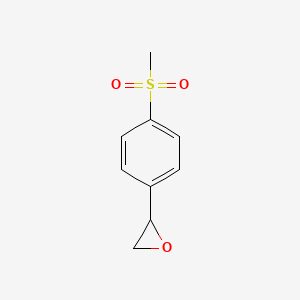![molecular formula C10H11ClFNO B3372865 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide CAS No. 930395-67-8](/img/structure/B3372865.png)
2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide
Descripción general
Descripción
2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide is a chemical compound with the molecular formula C10H11ClFNO. It has a molecular weight of 215.65 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClFNO/c1-7-2-3-8(4-9(7)12)6-13-10(14)5-11/h2-4H,5-6H2,1H3,(H,13,14). This code provides a unique representation of the molecule’s structure .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 215.65 .Aplicaciones Científicas De Investigación
Molecular Structure and Bonding
The molecular structure and conformation analysis of compounds closely related to 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide, like 2-Chloro-N-(3-methylphenyl)acetamide, reveal insights into their geometric parameters and intermolecular interactions. Such studies indicate that dual intermolecular N—H⋯O hydrogen bonds play a crucial role in stabilizing the molecular structure, offering a foundation for understanding the chemical behavior of these acetamides in various environments (Gowda et al., 2007).
Environmental Impact and Degradation
Research on chloroacetamide herbicides, including those structurally related to this compound, focuses on their metabolism in human and rat liver microsomes. These studies are essential for understanding the potential environmental and health impacts of such compounds, highlighting the complex metabolic pathways that may lead to carcinogenic products (Coleman et al., 2000).
Synthesis and Application in Drug Development
The development of a scalable synthesis for compounds structurally related to this compound showcases the potential for producing these compounds in multi-kilo quantities. This advancement supports their application in pharmaceuticals, specifically as inhibitors in drug development processes (Ashwood et al., 2004).
Potential as Pesticides
Derivatives of compounds similar to this compound have been characterized for their potential as pesticides. X-ray powder diffraction studies provide critical data on their molecular structures, which is invaluable for the development of new, effective pesticides (Olszewska et al., 2011).
Antibacterial Properties
Exploration into the antibacterial activity of related compounds against pathogens like Klebsiella pneumoniae indicates a promising avenue for developing new antibacterial drugs. The analysis of cytotoxicity and pharmacokinetic profiles is crucial for assessing the viability of these molecules as therapeutic agents (Cordeiro et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Mecanismo De Acción
Target of Action
A related compound was found to have potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .
Mode of Action
It’s known that benzylic halides, such as this compound, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, attacks the electrophilic carbon at the benzylic position, leading to a substitution of the halide.
Biochemical Pathways
Given its potential interaction with lmptr1, it may affect the pathways related to pteridine metabolism in leishmania species .
Result of Action
Based on its potential antipromastigote activity, it may lead to the death of leishmania parasites .
Propiedades
IUPAC Name |
2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-7-2-3-8(4-9(7)12)6-13-10(14)5-11/h2-4H,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWJBOHBUVLNFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{[(3,4-difluorophenyl)carbamoyl]methyl}acetamide](/img/structure/B3372799.png)
![2-chloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3372808.png)
![2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B3372811.png)
![N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3372813.png)
![3-[2-chloro-N-(4-fluorophenyl)acetamido]propanamide](/img/structure/B3372814.png)




![1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3372843.png)


![3-[2-(3-Aminophenyl)ethynyl]benzoic acid](/img/structure/B3372885.png)

